

theoretical and computational studies of 4-tert-butyl-N-phenylaniline

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Compound of Interest

Compound Name: **4-tert-butyl-N-phenylaniline**

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An In-Depth Technical Guide to the Theoretical and Computational Investigation of **4-tert-butyl-N-phenylaniline**

Abstract

Substituted diphenylamines are a cornerstone class of molecules with profound applications ranging from antioxidants to advanced materials.^[1] This guide provides a comprehensive technical overview of **4-tert-butyl-N-phenylaniline**, a representative member of this class. We will bridge the gap between empirical observation and theoretical prediction by integrating experimental spectroscopic data with a robust computational chemistry framework. This document moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure, electronic properties, and chemical reactivity. The methodologies detailed herein serve as a validated workflow for the investigation of similar aromatic amine systems, grounded in Density Functional Theory (DFT).

Introduction: The Significance of 4-tert-butyl-N-phenylaniline

4-tert-butyl-N-phenylaniline (t-Bu-DPA) is an aromatic amine featuring a diphenylamine core functionalized with a sterically bulky tert-butyl group. This substitution is not trivial; it significantly influences the molecule's solubility, electronic structure, and reactivity. Diphenylamine and its derivatives are widely recognized for their ability to scavenge free radicals, a property that underpins their use as antioxidants in industrial lubricants and

polymers.^[1]^[2] Furthermore, the triphenylamine structural motif, of which diphenylamines are a precursor, is integral to the design of organic materials for optoelectronics, solar cells, and electrochromic devices due to its charge-transport capabilities.^[3]^[4]

For drug development professionals, the aniline scaffold is a common feature in pharmacologically active molecules.^[5] Understanding how substitutions like the tert-butyl group modify the electronic landscape of the molecule is crucial for predicting metabolic stability and designing interactions with biological targets.^[5] This guide will elucidate these properties through a synergistic approach, combining experimental characterization with high-level computational modeling.

Synthesis and Spectroscopic Validation

A theoretical model is only as reliable as the experimental data it aims to reproduce. Therefore, the first step in any computational study is the unambiguous synthesis and characterization of the target compound.

Synthetic Pathways

The synthesis of N-aryl amines like t-Bu-DPA is typically achieved through cross-coupling reactions. The choice of method depends on catalyst availability, substrate scope, and reaction conditions.

- **Buchwald-Hartwig Amination:** This palladium-catalyzed cross-coupling reaction is a modern, highly efficient method for forming C-N bonds. It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a bulky phosphine ligand. For t-Bu-DPA, this could involve reacting 4-tert-butylaniline with bromobenzene or aniline with 1-bromo-4-tert-butylbenzene. This method is often preferred for its high yields and functional group tolerance.^[6]
- **Ullmann Condensation:** A classical method that involves the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures. While effective, it often requires harsher conditions than the Buchwald-Hartwig amination.^[1]

Experimental Characterization Protocols

Validation of the synthesized t-Bu-DPA structure is achieved through standard spectroscopic techniques. The resulting spectra provide the empirical benchmarks for our computational models.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies.

- Sample Preparation: A small amount of purified t-Bu-DPA is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be acquired from a thin film deposited on a salt plate.
- Data Acquisition: The sample is placed in an FTIR spectrometer, and a spectrum is recorded, typically in the 4000–400 cm^{-1} range.^[7]
- Interpretation: Key vibrational bands are identified to confirm the presence of essential functional groups. These experimental frequencies will be compared against computationally predicted values.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy ^1H and ^{13}C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, confirming the molecule's connectivity.

- Sample Preparation: Approximately 5-10 mg of t-Bu-DPA is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Data Acquisition: Both ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).
- Interpretation: The chemical shifts (δ), integration (for ^1H), and multiplicity of the signals are analyzed to confirm the molecular structure.^[8]

Protocol 3: UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π -system.

- Sample Preparation: A dilute solution of t-Bu-DPA is prepared in a UV-transparent solvent, such as dichloromethane or ethanol.
- Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200–800 nm).
- Interpretation: The wavelength of maximum absorbance (λ_{max}) corresponding to $\pi-\pi^*$ transitions is identified.^[9] This value is a direct correlate of the molecule's HOMO-LUMO energy gap and will be compared with Time-Dependent DFT (TD-DFT) calculations.

The Computational Framework: A Self-Validating System

Our computational approach is designed to be a self-validating system. We begin by selecting a level of theory proven to be effective for this class of molecules. We then optimize the molecular geometry and use the resulting structure to predict spectroscopic data. The close agreement between the predicted and experimental spectra validates the computational model, lending high confidence to further predictions of electronic properties that are difficult or impossible to measure directly.

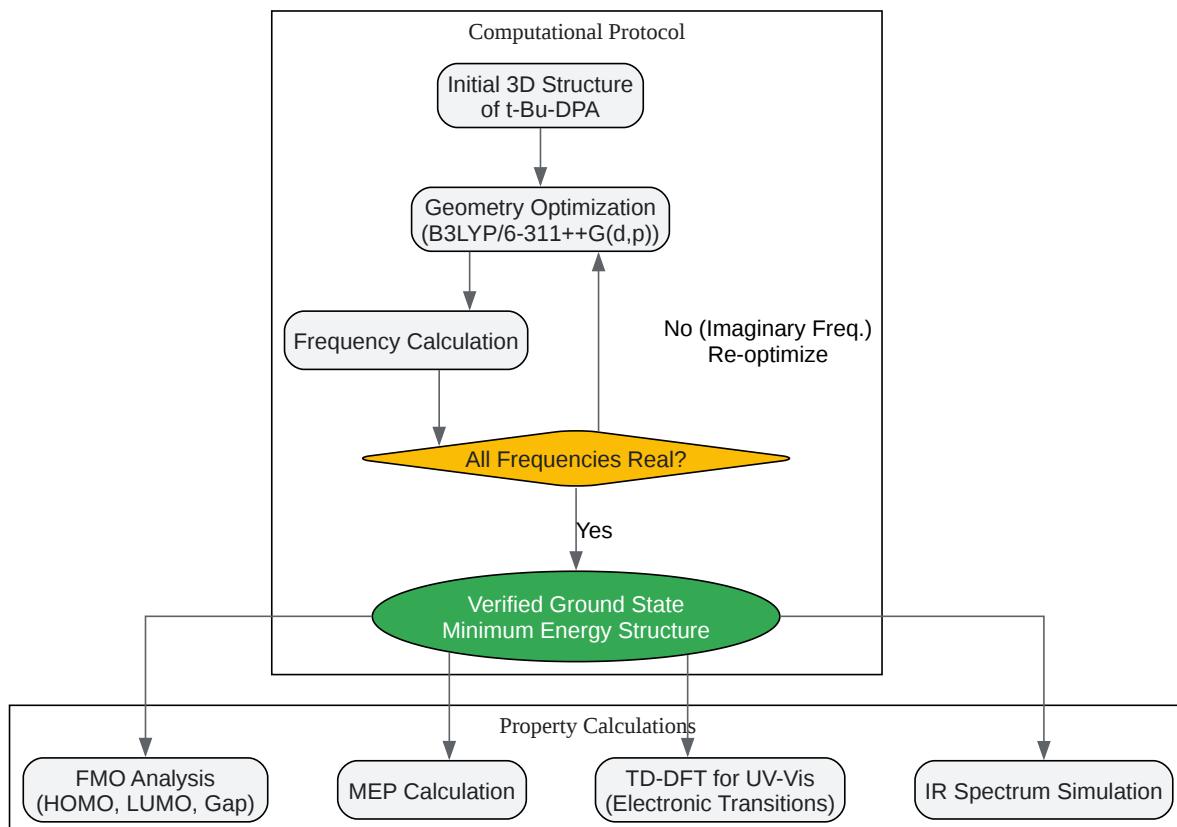
The Choice of Method: Density Functional Theory (DFT)

For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.^{[10][11]} We employ the B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange and has a long track record of providing reliable results for the geometries and vibrational frequencies of organic compounds.^[12] This is paired with the 6-311++G(d,p) basis set, a flexible triple-zeta basis set that includes:

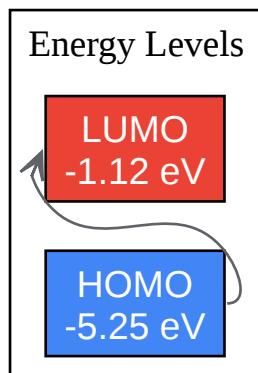
- Diffuse functions (++): Essential for accurately describing the behavior of electrons far from the nucleus, which is important for lone pairs and potential non-covalent interactions.^[13]
- Polarization functions (d,p): Allow for anisotropy in the electron distribution, which is critical for accurately modeling bonding and geometry.^[13]

Computational Workflow

The entire process follows a logical and sequential workflow, ensuring that each step builds upon a validated foundation.



$$\Delta E = 4.13 \text{ eV}$$



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